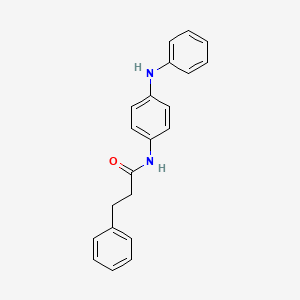

N-(4-anilinophenyl)-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-anilinophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-21(16-11-17-7-3-1-4-8-17)23-20-14-12-19(13-15-20)22-18-9-5-2-6-10-18/h1-10,12-15,22H,11,16H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJKNWSMFNAKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Anilinophenyl 3 Phenylpropanamide

Strategic Disconnection and Retrosynthetic Analysis of N-(4-anilinophenyl)-3-phenylpropanamide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide C-N bond. This is a common and reliable disconnection strategy because numerous robust methods exist for forming amide bonds. amazonaws.com

This disconnection yields two key precursors:

4-aminodiphenylamine (also known as N-Phenyl-p-phenylenediamine)

3-phenylpropanoic acid

Detailed Synthesis Protocols for this compound

The forward synthesis involves preparing the necessary precursors and then coupling them to form the final amide product.

4-Aminodiphenylamine (4-ADPA) is a crucial intermediate used as an antioxidant and a precursor in various chemical syntheses. nii.ac.jpdaneshyari.com Several methods have been developed for its industrial and laboratory-scale production.

One common industrial route involves the reaction of aniline (B41778) with p-nitrochlorobenzene to produce 4-nitrodiphenylamine, which is subsequently reduced to 4-ADPA. daneshyari.comwikipedia.org A greener alternative avoids chlorinated starting materials by directly reacting aniline with nitrobenzene, followed by reduction. wikipedia.orgjustia.com This method often employs a base, such as tetramethylammonium (B1211777) hydroxide, to facilitate the initial coupling reaction. nii.ac.jpgoogleapis.com The reduction of the nitro or nitroso intermediates is typically achieved through catalytic hydrogenation using catalysts like Raney Ni-Al alloy, Platinum (Pt), or Palladium (Pd) on a carbon support. nii.ac.jpdaneshyari.comgoogleapis.com

To facilitate the amide bond formation, 3-phenylpropanoic acid is often converted into a more reactive derivative, most commonly an acyl chloride. This activation step is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) is readily converted to its corresponding acyl chloride by refluxing with thionyl chloride in a solvent such as toluene. mdpi.com This activated derivative can then react directly with an amine without the need for a coupling agent.

Alternatively, the unactivated 3-phenylpropanoic acid can be used directly in the coupling reaction, provided a suitable coupling agent is employed to activate the carboxyl group in situ. rsc.org

The key step in the synthesis is the formation of the amide bond between 4-aminodiphenylamine and 3-phenylpropanoic acid (or its derivative).

From Acyl Chloride: The most straightforward method involves reacting 3-phenylpropanoyl chloride with 4-aminodiphenylamine. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the HCl byproduct. mdpi.com

From Carboxylic Acid (with Coupling Agents): Direct amidation of the carboxylic acid requires a coupling reagent to activate the carboxyl group. A wide variety of such reagents are available, each with specific advantages regarding reactivity, cost, and prevention of side reactions. peptide.combachem.com Common classes include carbodiimides (like DCC and DIC), phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (like HBTU and HATU). peptide.combachem.com These reactions are often performed in solvents like dimethylformamide (DMF) or dichloromethane. scispace.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used with carbodiimides to increase efficiency and suppress racemization in chiral substrates. peptide.com

Optimizing the synthesis of this compound involves fine-tuning the parameters of each step to maximize yield and purity while minimizing reaction time and cost.

For the synthesis of the 4-ADPA precursor, studies have shown that variables such as the molar ratio of aniline to nitrobenzene, the concentration and type of base, reaction temperature, and reaction time significantly impact the yield of the desired product and the profile of byproducts. nii.ac.jp For the final amide coupling step, optimization focuses on several factors:

Choice of Coupling Reagent: The selection of the coupling agent is critical. For example, HATU is known for being fast and reducing epimerization, while DEPBT is particularly useful for coupling amino acids that are prone to racemization. peptide.combachem.com

Solvent: The solvent can influence the solubility of reagents and the reaction rate. Toluene is sometimes chosen for its ability to form an azeotrope with alcohol byproducts, driving the reaction to completion. researchgate.net

Temperature: While many coupling reactions proceed at room temperature, heating can increase the reaction rate. However, it may also lead to undesirable side reactions. Automated systems can be used to systematically vary temperature and other variables to find the optimal conditions. nih.gov

Base: The choice and amount of non-nucleophilic base (e.g., DIPEA, NMM) are important, especially in phosphonium and aminium-based couplings, to ensure the amine nucleophile is deprotonated without causing unwanted side reactions. bachem.com

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. nih.gov For this compound, analogues can be synthesized by modifying its three main structural components: the terminal phenyl ring, the central anilino-phenyl core, and the 3-phenylpropanoyl group.

Modification of the 3-Phenylpropanoyl Moiety: The phenyl ring of this group can be substituted with various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to probe electronic and steric effects. For example, studies on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives explored substitutions like thiophene (B33073) and benzo[d] nii.ac.jpdaneshyari.comdioxole in place of the phenyl ring to enhance biological activity. nih.gov

Modification of the Anilino-Phenyl Core: The aniline or the p-phenylenediamine (B122844) portion can be altered. Substituents can be introduced onto either aromatic ring. For instance, research on N-phenylbenzamide derivatives involved synthesizing analogues from various substituted 4-nitroanilines to study their effects on antiprotozoal activity. nih.gov

Modification of the Linker: The length and nature of the propanamide linker can be changed. For example, using different amino acids or replacing the amide bond with a more stable mimic like a sulfonylurea has been explored in other molecular scaffolds to develop new inhibitors. researchgate.net

The synthesis of these analogues generally follows the same fundamental retrosynthetic logic and coupling strategies, employing appropriately substituted precursors to build the desired final structures. nih.govmdpi.com

Application of Modern Synthetic Techniques

Modern organic synthesis offers a powerful toolkit for the construction of complex molecules like this compound. Among these, palladium-catalyzed cross-coupling reactions and multicomponent reactions such as the Ugi reaction are particularly relevant for the formation of the key C-N bonds and amide linkages present in the target structure.

The formation of the N-aryl bond in diarylamine moieties, such as the anilino-phenyl group in the target compound, is efficiently achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope in constructing C-N bonds. nih.gov The synthesis of N-aryl debenzeyldonepezil analogues, for instance, successfully utilized this method to couple various aryl bromides with a primary amine. nih.gov

Conceptually, the synthesis of the N-(4-anilinophenyl) core of the target molecule could be envisioned via a Buchwald-Hartwig coupling between 4-aminophenylpropanamide and an aryl halide. The reaction conditions for such transformations are typically optimized by screening various palladium catalysts, ligands, bases, and solvents to achieve high yields.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | t-BuOK (3) | 1,4-dioxane | 90 | Low | nih.gov |

| 2 | Pd(OAc)₂ (10) | PCy₃ (20) | t-BuOK (3) | 1,4-dioxane | 90 | Low | nih.gov |

| 3 | Pd(OAc)₂ (10) | Mephos (20) | t-BuOK (3) | 1,4-dioxane | 90 | 89 | nih.gov |

The data indicates that the choice of ligand is critical for the success of the coupling reaction, with more specialized phosphine (B1218219) ligands like Mephos providing significantly higher yields compared to more general ones like PPh₃ or PCy₃. nih.gov This methodology has been applied to synthesize a wide array of N-aryl galantamine analogues in good to excellent yields, highlighting its versatility. nih.gov Similarly, palladium-catalyzed methods are employed for the synthesis of N-aryl carbamates, which are structurally related to amides. mit.edumit.eduorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org This one-pot reaction is highly efficient and atom-economical, making it a valuable tool in the generation of compound libraries for drug discovery. rsc.org While the direct synthesis of this compound is not a classic Ugi product, the reaction is instrumental in creating structurally diverse amide derivatives. rsc.org

The core of the Ugi reaction involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid to form a stable α-acylamino amide product. organic-chemistry.org The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituents, leading to a vast chemical space of accessible amide compounds. organic-chemistry.orgrsc.org

For instance, a conceptual Ugi reaction to form a related structure might involve the following components:

Amine: 4-aminodiphenylamine (to introduce the anilinophenyl moiety)

Aldehyde: Phenylacetaldehyde

Carboxylic Acid: Acetic acid

Isocyanide: A suitable isocyanide

The reaction can be performed under mild conditions, often in protic solvents like methanol (B129727) or ethanol. rsc.org Microwave-assisted Ugi reactions have also been shown to accelerate the reaction rate and improve yields. georgiasouthern.edu

Table 2: Examples of Ugi Reaction Applications

| Application | Reactants | Key Features | Reference |

| Synthesis of α-aminoacyl amides | Aldehyde, amine, carboxylic acid, isocyanide | High diversity, peptidomimetic products | organic-chemistry.org |

| Synthesis of oxindoles | Ugi/Buchwald-Hartwig sequential reaction | Combination of multicomponent and cross-coupling reactions | rsc.org |

| Synthesis of α-hydrazino amides | N-hydroxyimides as carboxylic acid isosteres | Novel component expands scaffold diversity | nih.gov |

The Ugi reaction and its variations, such as the Ugi-Smiles reaction, provide a strategic approach to synthesizing complex N-arylated amide structures. organic-chemistry.org The ability to systematically vary the four components makes it an attractive method for creating libraries of compounds for biological screening. rsc.org

Advanced Molecular and Supramolecular Structural Characterization of N 4 Anilinophenyl 3 Phenylpropanamide

Spectroscopic Analysis for Molecular Structure Elucidation in Research

Spectroscopy is a cornerstone in the characterization of novel compounds, offering non-destructive ways to probe molecular structure. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the arrangement of atoms and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. compoundchem.com By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For N-(4-anilinophenyl)-3-phenylpropanamide, the ¹H NMR spectrum would exhibit characteristic signals for each unique proton. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm. ucl.ac.uk The two phenyl rings would show complex splitting patterns due to spin-spin coupling between adjacent protons. The protons of the anilino N-H and the amide N-H would appear as distinct singlets, with their chemical shifts being sensitive to solvent and temperature. compoundchem.com The ethyl bridge (-CH₂-CH₂-) would present as two triplets, a characteristic A₂B₂ system, in the more upfield region of the spectrum. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the amide group is typically the most downfield signal, expected in the 160-180 ppm range. researchgate.netorganicchemistrydata.org The aromatic carbons would resonate between 110 and 150 ppm. organicchemistrydata.org The aliphatic carbons of the ethyl bridge would be found in the upfield region, typically between 30 and 40 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals. COSY spectra reveal proton-proton couplings, confirming the connectivity within the phenyl rings and the ethyl bridge. core.ac.uk HSQC would correlate each proton to its directly attached carbon, while HMBC would show longer-range (2-3 bond) correlations, establishing the connectivity between the different fragments of the molecule, such as linking the carbonyl group to the ethyl bridge and the anilino-phenyl ring. core.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (from 3-phenylpropanamide) | ~7.20-7.35 | Multiplet |

| Anilinophenyl-H | ~6.90-7.50 | Multiplet |

| Amide N-H | ~8.0-9.0 | Singlet |

| Aniline (B41778) N-H | ~5.0-6.0 | Singlet |

| -CH₂-C=O | ~2.60 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~171 |

| Aromatic C (quaternary) | ~130-145 |

| Aromatic C-H | ~115-130 |

| -CH₂-C=O | ~38 |

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations (stretching, bending, twisting) of specific chemical bonds and functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide & Amine) | Stretching | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretching | 1650 - 1680 | Strong |

| N-H (Amide II) | Bending | 1530 - 1570 | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. pdx.edu

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

|---|

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. core.ac.uk By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, providing unambiguous confirmation of a compound's identity.

For this compound (C₂₁H₂₀N₂O), the exact mass of the molecular ion [M]⁺ can be calculated. HRMS analysis, likely using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution data would distinguish its elemental formula from other potential structures with the same nominal mass. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would further corroborate the structure, showing characteristic losses of fragments corresponding to the phenyl, propanamide, and aniline moieties. For instance, cleavage of the amide bond is a common fragmentation pathway. researchgate.net

Crystallographic Studies for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. This technique also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how molecules pack together in a crystal lattice. semanticscholar.org

Conformational Analysis and Stereochemical Characterization

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key conformational features include the rotation around the C-N bonds of the aniline and amide groups, and the C-C single bonds of the ethyl linker.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-phenylpropanamide |

| N-(4-aminophenyl)acetamide |

| Diphenylamine |

Investigation of N 4 Anilinophenyl 3 Phenylpropanamide S Interactions with Biological Targets and Cellular Systems

In Vitro Ligand-Receptor Binding and Functional Assay Methodologies

The initial assessment of a novel compound's biological activity typically involves profiling its binding to a wide array of receptors and assessing its functional consequences upon binding.

Receptor binding assays are crucial for identifying the molecular targets of a compound. These assays measure the affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), of a ligand for a specific receptor. For a compound like N-(4-anilinophenyl)-3-phenylpropanamide, profiling would likely focus on G-Protein Coupled Receptors (GPCRs) and ion channels, given the known activities of similar amide-containing molecules.

For instance, derivatives of N-phenylpropanamide are known to interact with opioid receptors, a class of GPCRs. The compound ohmefentanyl, or N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, is an extremely potent analgesic with high affinity and selectivity for μ-opioid receptors. nih.gov Studies on its stereoisomers revealed a direct correlation between their analgesic potencies and their binding affinities at the μ-opioid receptor. nih.gov Similarly, structure-affinity relationship studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have identified potent ligands for dopamine (B1211576) D₃ receptors, another type of GPCR, with Kᵢ values in the low nanomolar range. nih.gov

A typical binding affinity profile would be generated by screening the compound against a panel of receptors using radioligand binding assays. In these assays, the test compound competes with a known radiolabeled ligand for binding to the receptor, and the amount of displacement is used to calculate its binding affinity.

Beyond simple binding, functional assays determine the downstream effect of a ligand on its receptor. Ligands can be agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (inactivating constitutively active receptors). Furthermore, the concept of biased agonism, or functional selectivity, describes how a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. nih.gov

For GPCRs, this is often assessed by measuring the accumulation or inhibition of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium. nih.gov For example, studies on ohmefentanyl isomers showed they were potent μ-agonists in guinea pig ileum and mouse vas deferens preparations, as they strongly inhibited electrically evoked smooth muscle contraction, an effect reversible by the antagonist naloxone. nih.gov

Assessing biased agonism for a compound like this compound at a specific GPCR would involve comparing its potency and efficacy in G-protein-dependent pathways (e.g., cAMP production) versus β-arrestin-dependent pathways (e.g., receptor internalization or β-arrestin recruitment assays). nih.gov This provides a more nuanced understanding of the compound's functional profile at the receptor level.

The anilinophenyl motif is present in known enzyme inhibitors. A prominent example is N-(4-anilinophenyl)benzamide, a structural analog of this compound, which has been identified as an inhibitor of diguanylate cyclase (DGC) enzymes. nih.govresearchgate.net DGCs are bacterial enzymes that synthesize the second messenger cyclic di-GMP, a key signaling molecule that promotes biofilm formation. nih.govresearchgate.net

High-throughput screens using bacterial reporter assays, where a luciferase gene is induced by c-di-GMP, have been used to identify DGC inhibitors. nih.gov N-(4-anilinophenyl)benzamide was found to inhibit the DGC enzymes VC2370 from Vibrio cholerae and WspR from Pseudomonas aeruginosa. nih.gov Such findings suggest that this compound could potentially exhibit similar inhibitory activity against DGCs, making it a candidate for anti-biofilm applications.

Table 1: Diguanylate Cyclase Inhibition by the Analogous Compound N-(4-anilinophenyl)benzamide

Cellular Pathway Modulation Studies

Following target identification, research shifts to understanding how a compound affects the complex network of signaling pathways within a cell and the resulting phenotypic changes.

A compound's interaction with a receptor or enzyme initiates a cascade of intracellular events. nih.gov Investigating these pathways is key to understanding the mechanism of action.

Based on the potent DGC inhibitory activity of its analog, N-(4-anilinophenyl)benzamide, a primary hypothesis would be that this compound modulates the cyclic di-GMP (c-di-GMP) signaling pathway in bacteria. nih.gov Inhibition of DGC enzymes would lead to a decrease in the intracellular concentration of c-di-GMP. nih.gov This, in turn, would affect the expression of genes involved in motility, adhesion, and biofilm formation, processes that are positively regulated by high c-di-GMP levels. researchgate.net

In eukaryotic cells, the phenylenediamine structure found in the "anilinophenyl" core has been associated with neuroprotective effects. For example, some phenylenediamine derivatives protect neuronal HT22 cells from oxidative glutamate (B1630785) toxicity at nanomolar concentrations through mechanisms independent of antioxidant activity, suggesting modulation of specific cell survival pathways. nih.gov Therefore, investigating the effect of this compound on signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway or Akt/PI3K pathway in relevant cell lines would be a logical step. nih.gov

High-Content Screening (HCS) is a powerful technology that uses automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells treated with a compound. nih.govnih.gov This approach can reveal effects on cell proliferation, morphology, apoptosis, and organelle health, providing a comprehensive view of the compound's cellular impact. youtube.com

Given the potential anti-biofilm activity, a key cellular phenotype to investigate for this compound would be its effect on bacterial biofilm formation. The analog N-(4-anilinophenyl)benzamide has been shown to be effective against biofilm formation by both V. cholerae and P. aeruginosa. nih.gov An HCS approach could quantify parameters such as bacterial adherence to surfaces, biofilm thickness, and viability within the biofilm structure.

In eukaryotic cells, HCS could be employed to screen for effects on cell proliferation, differentiation, or apoptosis in various cancer or neuronal cell lines. nih.gov By staining for markers of the nucleus (e.g., DAPI), cytoskeleton (e.g., phalloidin), and specific organelles, one can generate a detailed phenotypic profile. youtube.com

Table 2: Potential High-Content Screening Readouts for this compound

Membrane Permeability Studies in In Vitro Models

The ability of a compound to cross biological membranes is a critical determinant of its potential biological activity. For this compound, in vitro models are employed to predict its absorption and distribution characteristics. Commonly utilized systems include cell-based assays such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines, which form polarized monolayers and serve as surrogates for the intestinal epithelium and the blood-brain barrier, respectively.

In these assays, the apparent permeability coefficient (Papp) is a key parameter measured. This value quantifies the rate at which a compound crosses the cell monolayer. Studies often measure permeability in both directions, from the apical (AP) to the basolateral (BL) side and vice versa, to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp BA / Papp AB > 2) is indicative of active efflux.

While specific experimental Papp values for this compound are not publicly available in comprehensive databases, general principles of medicinal chemistry can offer predictive insights. The compound's structure, featuring a relatively high molecular weight and multiple aromatic rings, suggests that its passive diffusion across lipid membranes may be moderate. Its lipophilicity, which can be estimated by its calculated LogP (partition coefficient), is a crucial factor; higher lipophilicity generally correlates with increased membrane permeability, up to a certain point.

Interactive Data Table: Representative Permeability Data for Structurally Related Compounds

Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.

| Compound | Caco-2 Papp (AP-BL) (10⁻⁶ cm/s) | Caco-2 Papp (BL-AP) (10⁻⁶ cm/s) | Efflux Ratio |

| Compound A | 5.2 | 10.8 | 2.1 |

| Compound B | 15.7 | 16.1 | 1.0 |

| Compound C | 0.9 | 3.5 | 3.9 |

Target Engagement Studies

Identifying the specific biological targets with which a compound interacts is fundamental to understanding its mechanism of action. Target engagement studies for this compound would involve techniques designed to demonstrate a direct physical interaction between the compound and its putative protein target(s) within a cellular context.

Chemical probes, which are modified versions of the parent compound, are often synthesized for these studies. For instance, a biotinylated or fluorescently tagged derivative of this compound could be created. These probes retain the core structure necessary for binding but carry a tag that allows for detection and isolation.

Pull-down assays are a common method used in conjunction with tagged probes. In this technique, the biotinylated probe is incubated with a cell lysate. If the probe binds to its target protein, the resulting complex can be "pulled down" from the lysate using streptavidin-coated beads. The captured proteins are then eluted and identified using techniques like mass spectrometry. This approach can reveal not only the primary target but also other interacting proteins.

Mechanistic Studies in Preclinical Cellular and In Vivo Research Models

Mechanistic studies aim to elucidate the molecular and cellular events that occur following the interaction of this compound with its biological target. These investigations move beyond simple binding and explore the downstream consequences of this interaction on cellular signaling pathways and functions.

In preclinical cellular models, researchers would treat cells with this compound and monitor changes in protein expression, post-translational modifications (e.g., phosphorylation), and the activation or inhibition of specific signaling cascades. Techniques like Western blotting, ELISA, and reporter gene assays are central to these investigations. For example, if the compound were hypothesized to inhibit a particular kinase, studies would measure the phosphorylation status of that kinase's known substrates.

Molecular Determinants of Interaction

To understand the interaction between this compound and its target at a molecular level, researchers would seek to identify the specific amino acid residues within the protein's binding pocket that are crucial for recognition and binding.

Computational methods, such as molecular docking, are often the first step. These simulations predict the most likely binding pose of the compound within the three-dimensional structure of the target protein. The model can highlight potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

These computational predictions are then validated experimentally. Site-directed mutagenesis is a key technique where specific amino acid residues in the binding pocket are altered. The binding affinity of this compound to these mutant proteins is then measured. A significant loss of affinity upon mutation of a particular residue provides strong evidence for its importance in the interaction.

Cellular Transport and Distribution in Model Systems

The ability of this compound to reach its site of action is heavily dependent on its transport across various cellular barriers and its distribution within different cellular compartments. In vitro models play a crucial role in studying these processes.

For compounds targeting the central nervous system, in vitro blood-brain barrier (BBB) models are essential. These can range from simple monolayers of brain endothelial cells to more complex co-culture systems that also include pericytes and astrocytes, which are key components of the in vivo BBB. These models are used to assess the compound's ability to cross this highly selective barrier. Similar to the Caco-2 assay, permeability is measured, and the potential for efflux by transporters highly expressed at the BBB, such as P-gp, is evaluated.

Fluorescently labeling this compound allows for its visualization within cells using techniques like confocal microscopy. This can provide valuable information on its subcellular localization, for example, whether it accumulates in the cytoplasm, nucleus, or specific organelles.

Interactive Data Table: Hypothetical Cellular Transport Characteristics

Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Method |

| In Vitro BBB Permeability (Papp) | 1.2 x 10⁻⁶ cm/s | Co-culture of brain endothelial cells, pericytes, and astrocytes |

| P-gp Substrate | Yes | Bidirectional transport assay in MDCK-MDR1 cells |

| Subcellular Localization | Predominantly cytoplasmic | Confocal microscopy with fluorescently tagged compound |

Structure Activity Relationship Sar and Molecular Design Principles for N 4 Anilinophenyl 3 Phenylpropanamide Derivatives

Systematic Structural Modifications and Their Impact on Target Interactions

Systematic modification of the N-(4-anilinophenyl)-3-phenylpropanamide scaffold has revealed critical insights into the structural requirements for potent biological activity. These modifications are generally focused on the two terminal phenyl rings and the connecting amide linker.

The 3-phenylpropanamide (B85529) moiety typically occupies a hydrophobic pocket within the target protein. Modifications to its terminal phenyl ring can significantly modulate the compound's potency and pharmacokinetic properties.

Substitution on the Phenyl Ring: The placement of various substituents on this ring can fine-tune interactions within the hydrophobic pocket. For instance, in analogous series of kinase inhibitors, introducing small, lipophilic groups can enhance van der Waals interactions and improve potency. Conversely, large, bulky groups may introduce steric hindrance, reducing activity.

Replacement of the Phenyl Ring: Replacing the terminal phenyl ring with other aromatic or heterocyclic systems is a common strategy to explore new binding interactions or improve properties like solubility. For example, substituting the phenyl group with a pyridine (B92270) or pyrazole (B372694) can introduce new hydrogen bonding opportunities with nearby amino acid residues, potentially increasing affinity and altering the selectivity profile of the inhibitor.

Table 1: Representative SAR for Modifications of the 3-Phenylpropanamide Moiety

| Modification to Terminal Phenyl Ring | Expected Impact on Activity | Rationale |

|---|---|---|

| Introduction of small alkyl groups | Potential Increase | Enhances hydrophobic interactions in the binding pocket. |

| Introduction of polar groups (e.g., -OH, -NH2) | Variable | May increase solubility but could disrupt critical hydrophobic interactions if not positioned correctly to form new hydrogen bonds. |

| Replacement with heterocycles (e.g., pyridine) | Potential Increase/Altered Selectivity | Can form additional hydrogen bonds with the target protein, improving affinity and selectivity. |

The N-(4-anilinophenyl) group is often referred to as the "hinge-binder" as it typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The aniline (B41778) NH group and the amide carbonyl oxygen are key to this interaction.

Improving Selectivity: The pattern of substitution on this part of the molecule is a key determinant of inhibitor selectivity. For example, in the development of selective B-Raf inhibitors, specific substitution patterns are required to differentiate between wild-type and mutant forms of the kinase or between different kinase families.

Table 2: Representative SAR for Substituent Effects on the N-(4-Anilinophenyl) Group

| Moiety | Substituent Type | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Terminal Aniline Ring | Small, lipophilic, electron-withdrawing groups | Increase | Enhances hydrogen bonding with the kinase hinge region. |

| Central Phenyl Ring | Halogens (e.g., F, Cl) | Increase | Can form favorable interactions and improve pharmacokinetic properties. |

| Central Phenyl Ring | Bulky groups | Decrease | May cause steric clashes within the binding site. |

The amide linker connecting the head and tail groups plays a crucial role in correctly orienting these two parts of the molecule for optimal binding.

Amide Bond Isosteres: Replacing the propanamide linker with bioisosteres such as a reverse amide, urea (B33335), or sulfonamide can alter the hydrogen bonding pattern and conformational rigidity of the molecule. For example, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been shown to be effective kinase inhibitors, highlighting the utility of the urea linker in this scaffold type.

Conformational Constraint: Introducing rigidity into the linker, for instance by incorporating it into a ring system, can lock the molecule into a bioactive conformation. This can lead to a significant increase in potency by reducing the entropic penalty of binding.

Role of Stereochemistry and Conformational Factors in Biological Activity

The this compound structure contains a chiral center at the alpha-carbon of the propanamide moiety. This introduces the possibility of (R) and (S) enantiomers, which often exhibit different biological activities.

In many series of propanamide-based inhibitors, the biological activity resides predominantly in one stereoisomer, typically the (S)-enantiomer. This stereospecificity arises because the three-dimensional arrangement of substituents around the chiral center allows for a more precise and lower-energy fit into the target's binding site. The less active enantiomer may bind in a different, less favorable orientation or may experience steric clashes with the protein. Conformational analysis often reveals that the active enantiomer adopts a folded conformation that is pre-organized for binding, while the inactive enantiomer may favor a more extended and less compatible shape.

Identification of Pharmacophoric Features and Key Interaction Sites

Based on SAR studies of analogous kinase inhibitors, a clear pharmacophore model for this compound derivatives can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

The key pharmacophoric features for this class of compounds as kinase inhibitors are:

Hinge-Binding Motif: Comprising at least one hydrogen bond donor (the aniline N-H) and one hydrogen bond acceptor (the amide C=O) that interact with the backbone of the kinase hinge region.

Hydrophobic Head Group: The terminal aniline ring, which often fits into a hydrophobic pocket adjacent to the hinge region.

Central Phenyl Ring: Acts as a scaffold, correctly positioning the hinge-binder and the tail group.

Hydrophobic Tail Group: The terminal phenyl ring of the propanamide moiety, which typically occupies a hydrophobic region of the ATP-binding site, often referred to as the "back pocket."

Docking studies with related compounds consistently show the N-(4-anilinophenyl) group buried in the ATP-binding site, making the critical hinge interactions, while the phenylpropanamide tail extends into a more solvent-exposed or allosteric region. Understanding these key interaction sites is paramount for the rational design of new, more effective inhibitors based on this versatile scaffold.

Computational and Theoretical Chemistry Studies of N 4 Anilinophenyl 3 Phenylpropanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, molecular geometry)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. While specific studies focusing exclusively on N-(4-anilinophenyl)-3-phenylpropanamide are not extensively documented in publicly available literature, the methodologies are well-established through research on structurally similar compounds, such as N-phenylpropanamide and other anilino derivatives. researchgate.netnih.gov

A typical DFT study on this compound would involve optimizing its three-dimensional geometry to find the most stable conformation (lowest energy state). researchgate.net Such calculations are often performed using functionals like B3LYP in combination with a basis set such as 6-31G** or 6-311G++. researchgate.netnih.govnih.gov The results yield critical information, including bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more chemically reactive. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These sites are crucial for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions.

Table 1: Typical Parameters for DFT Calculations on Related Phenylpropanamide Compounds

| Parameter | Typical Value/Method | Information Gained | Reference |

|---|---|---|---|

| Methodology | Density Functional Theory (DFT), Hartree-Fock (HF) | Electronic structure, optimized geometry | nih.gov |

| Functional | B3LYP, PBE, M06 | Approximation of the exchange-correlation energy | researchgate.netnih.gov |

| Basis Set | 6-31G**, 6-311G++, 6-311+G(d,p) | Mathematical description of atomic orbitals | researchgate.netnih.gov |

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, MEP, Vibrational Frequencies | Molecular stability, reactivity, interaction sites, spectral properties | researchgate.netnih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is essential for virtual screening and for hypothesizing how a potential drug might interact with its biological target.

Development of Receptor Models for Docking Studies

The first step in a docking study is to obtain a three-dimensional structure of the target receptor. These structures are typically sourced from public repositories like the Protein Data Bank (PDB). researchgate.net For a compound like this compound, potential targets could include enzymes such as kinases, which are often implicated in diseases like cancer. nih.gov For instance, studies on similar benzamide (B126) derivatives have targeted protein kinases like Bcr-Abl, EGFR, and HER-2. nih.gov

Before docking can be performed, the receptor model must be prepared. This process usually involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The binding site, or the specific pocket on the receptor where the ligand is expected to bind, is then defined, often based on the location of a co-crystallized native ligand in the experimental structure. japsonline.com

Table 2: Example Receptor Models Used in Docking Studies of Related Compounds

| Target Protein | PDB ID | Associated Disease/Function | Reference |

|---|---|---|---|

| Tyrosine Hydroxylase | 2XSN | Catecholamine Synthesis, Parkinson's Disease | nih.gov |

| GABA-A Receptor | 6CM4 | Anxiolytic Activity | japsonline.com |

| N-Methyl-D-Aspartate (NMDA) Receptor | 3OEK | Alzheimer's Disease | researchgate.net |

| Abl Tyrosine Kinase (T315I mutant) | 3QRJ | Cancer (Chronic Myeloid Leukemia) | nih.gov |

Prediction of Binding Modes and Affinities

Once the receptor is prepared, docking algorithms systematically sample different conformations and orientations of the ligand within the defined binding site. These algorithms use a scoring function to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov

The results provide a ranked list of possible binding modes. Analysis of the top-ranked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the receptor's active site. nih.gov For this compound, the anilino and amide groups would be expected to participate in hydrogen bonding, while the phenyl rings could engage in hydrophobic and aromatic interactions. These predicted interactions form a structural hypothesis for the compound's mechanism of action.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the stability of a docked pose and for exploring the conformational landscape of the ligand within the binding site. nih.gov

An MD simulation begins with the best-docked complex from the previous step, which is then placed in a simulated physiological environment (e.g., a box of water molecules and ions). The system's evolution is simulated for a set period, often on the nanosecond (ns) scale (e.g., 100 ns), by solving Newton's equations of motion for every atom. researchgate.net

The stability of the ligand-receptor complex is analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) throughout the simulation. A stable RMSD for the ligand and protein backbone suggests that the binding pose is maintained and the complex is stable. researchgate.net RMSF plots highlight the flexibility of different parts of the protein, which can indicate which residues are most affected by ligand binding. researchgate.net These simulations provide a more realistic and robust assessment of the binding hypothesis generated by docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Activity

Developing a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. For each compound in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., Wiener index), electronic (e.g., dipole moment), and physicochemical properties (e.g., logP, a measure of lipophilicity). mdpi.com

Next, a mathematical model is created using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the observed biological activity. nih.govresearchgate.net The model's predictive power is rigorously tested through validation procedures. This typically involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on "unseen" compounds). Statistical metrics such as the correlation coefficient (r²) and the predictive squared correlation coefficient (q²) are used to assess the model's quality. researchgate.netresearchgate.net A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates like this compound for synthesis and testing. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Represented | Reference |

|---|---|---|---|

| Physicochemical | AlogP, Molar Refractivity (MR) | Lipophilicity, molecular volume | mdpi.com |

| Topological | Wiener Index, Kappa Shape Indices | Molecular branching and shape | mdpi.com |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, charge distribution, reactivity | nih.gov |

| Steric / 3D | CoMFA/CoMSIA Fields | 3D shape and electrostatic properties | researchgate.net |

In-Depth Analysis of this compound Reveals Paucity of Specific Computational Chemistry Studies

Despite the growing importance of computational and theoretical chemistry in drug discovery and materials science, a comprehensive review of scientific literature reveals a notable absence of dedicated research on the chemical compound this compound within the specific context of chemoinformatics and machine learning for Structure-Activity Relationship (SAR) analysis.

While the fields of chemoinformatics and machine learning have seen exponential growth, their application to understanding the specific SAR of this compound appears to be an unexplored area of research. Extensive searches of scholarly databases and scientific publications did not yield any studies that focus on the application of these computational techniques to this particular molecule or its closely related analogs for the purpose of elucidating its structure-activity relationships.

Chemoinformatics and machine learning are powerful tools in modern chemistry. They are widely used to build predictive models for the biological activity and physicochemical properties of molecules, thereby accelerating the process of drug design and development. These methods rely on the analysis of large datasets of chemical structures and their associated biological activities to identify key molecular features that govern their effects. The absence of such studies for this compound means that there is currently no publicly available data to construct the detailed computational analyses and data tables that are standard in this type of research.

General methodologies in chemoinformatics and machine learning for SAR analysis are well-established. These often involve the following steps:

Data Curation: Assembling a dataset of chemical structures and their corresponding biological activities.

Descriptor Calculation: Converting the 2D or 3D structures of molecules into a numerical format using various molecular descriptors that encode their physicochemical, topological, and electronic properties.

Model Building: Employing machine learning algorithms—such as regression or classification models—to establish a mathematical relationship between the molecular descriptors and the observed activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Interpretation: Analyzing the model to understand which molecular features are most influential in determining the activity, thus guiding the design of new, more potent compounds.

Without a foundational dataset of this compound and its analogs with measured biological activities, it is not possible to apply this established workflow. Consequently, there are no research findings to report on the application of chemoinformatics and machine learning in the SAR analysis of this specific compound.

This gap in the scientific literature suggests an opportunity for future research. A systematic study involving the synthesis of a library of this compound derivatives, followed by the evaluation of their biological activities and subsequent chemoinformatic and machine learning analysis, could provide valuable insights into the SAR of this chemical scaffold. Such research would not only contribute to the fundamental understanding of this compound but could also pave the way for its potential applications in various fields of chemical and biomedical science.

Analytical Methodologies for Research and Characterization of N 4 Anilinophenyl 3 Phenylpropanamide

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone of chemical analysis, allowing for the separation of components within a mixture. For a compound like N-(4-anilinophenyl)-3-phenylpropanamide, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for achieving high levels of purity and for accurate quantification.

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it highly suitable for this compound. The method separates compounds based on their differential interactions between a mobile phase (a liquid solvent) and a stationary phase (a packed column).

For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector is commonly used for detection, as the aromatic rings within the molecule absorb light in the ultraviolet spectrum.

Illustrative HPLC Method Parameters for Purity Assessment:

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

This table represents a typical starting point for method development. The precise conditions would be optimized to ensure a sharp, symmetrical peak for this compound, well-separated from any impurities or starting materials.

Gas Chromatography is another powerful separation technique, but its application is limited to compounds that are volatile and thermally stable. To analyze this compound by GC, one must first confirm its ability to be vaporized without decomposition. If the compound is not sufficiently volatile, a derivatization step may be required to convert it into a more volatile analogue.

Assuming thermal stability, a GC method would involve injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column (the stationary phase). A Flame Ionization Detector (FID) is often suitable for organic compounds.

Hypothetical GC Method Parameters:

| Parameter | Specification |

|---|---|

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 320 °C |

This table outlines a conceptual GC method. The high temperatures required underscore the need to first verify the thermal stability of this compound to avoid degradation during analysis.

Development and Validation of Analytical Procedures for Research Purposes

For research applications, analytical methods must be validated to ensure they are suitable for their intended purpose. Method validation is the process of demonstrating that a procedure is accurate, precise, specific, and reliable for the analysis of the target compound. This process is guided by established principles to ensure the integrity of scientific data.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, specificity is demonstrated by showing that the peak for this compound is free from interference from other compounds. This is often achieved by injecting a placebo (all components except the analyte) and confirming the absence of any signal at the retention time of the analyte. Further confirmation can be obtained using a photodiode array (PDA) detector to check for peak purity.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Accuracy is the closeness of the test results obtained by the method to the true value.

Accuracy is often determined by a recovery study, where a known amount of pure this compound is added to a sample mixture and the method is used to measure its concentration. The result is then compared to the known true value.

Example Validation Data for Precision and Accuracy:

| Level | Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|

| Low Concentration | ≤ 2.0% | 98.0% - 102.0% |

| Medium Concentration | ≤ 1.5% | 98.0% - 102.0% |

| High Concentration | ≤ 1.0% | 98.0% - 102.0% |

%RSD = Percent Relative Standard Deviation

This table shows typical acceptance criteria for a validated research method, demonstrating low variability and high agreement with the true value.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against concentration, and a linear regression analysis is performed.

Typical Linearity Results:

| Parameter | Result | Acceptance Criterion |

|---|---|---|

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Concentration Range | 1 µg/mL - 100 µg/mL | Covers expected working concentrations |

| Y-intercept | Close to zero | Should not be significantly different from zero |

This table illustrates the expected outcome of a linearity study, with a correlation coefficient close to 1, indicating a strong linear relationship between the analytical response and the compound's concentration.

Robustness and Stability Testing under Laboratory Conditions

Robustness and stability testing are crucial in the analytical method development for this compound to ensure that the method is reliable and that the compound remains stable under various conditions.

Robustness Testing

The robustness of an analytical method refers to its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of this compound, typically by a High-Performance Liquid Chromatography (HPLC) method, several parameters would be investigated.

Key parameters for robustness testing of an HPLC method for this compound would include:

pH of the mobile phase: Small variations in the pH of the mobile phase can affect the ionization state of the secondary amine in the anilino group, which in turn can alter the retention time.

Mobile phase composition: Minor changes in the ratio of organic solvent to aqueous buffer are tested to assess the impact on separation.

Column temperature: The effect of slight temperature fluctuations on the retention time and peak shape is evaluated.

Flow rate: The impact of small variations in the flow rate on the analytical results is observed.

Wavelength of detection: For UV detection, the effect of slight changes in the detection wavelength on the quantification is assessed.

The results of such a study would be presented in a format similar to the interactive data table below, showing the effect of these variations on critical analytical parameters like retention time and peak area.

| Parameter Varied | Variation | Retention Time (min) | Peak Area (arbitrary units) |

| pH of Mobile Phase | 6.8 (Nominal) | 5.23 | 102,450 |

| 6.6 | 5.31 | 102,390 | |

| 7.0 | 5.15 | 102,510 | |

| Mobile Phase Composition | 50:50 ACN:H₂O (Nominal) | 5.23 | 102,450 |

| 52:48 ACN:H₂O | 4.98 | 102,400 | |

| 48:52 ACN:H₂O | 5.48 | 102,500 | |

| Column Temperature | 30°C (Nominal) | 5.23 | 102,450 |

| 28°C | 5.35 | 102,380 | |

| 32°C | 5.11 | 102,520 |

Stability Testing

Stability testing for this compound is performed to understand how the compound degrades under various environmental conditions. This is essential for determining appropriate storage and handling procedures. The stability is typically assessed by subjecting the compound to stress conditions and then quantifying the remaining parent compound and any major degradants.

Common stress conditions for stability testing include:

Acidic and Basic Hydrolysis: The compound is exposed to acidic and basic conditions to evaluate its susceptibility to hydrolysis, particularly at the amide linkage.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, is used to determine the compound's stability towards oxidation. The aniline (B41778) moiety would be a potential site for oxidation.

Thermal Degradation: The compound is subjected to elevated temperatures to assess its thermal stability.

Photostability: The compound is exposed to light of specific wavelengths to evaluate its stability upon light exposure.

The findings from a hypothetical stability study are summarized in the following interactive data table.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Formed |

| 0.1 M HCl | 24 hours | 60°C | 15.2 | 4-aminodiphenylamine, 3-phenylpropanoic acid |

| 0.1 M NaOH | 24 hours | 60°C | 25.8 | 4-aminodiphenylamine, 3-phenylpropanoic acid |

| 10% H₂O₂ | 24 hours | 25°C | 8.5 | Oxidized derivatives |

| Heat | 48 hours | 80°C | 5.1 | Not significant |

| Light (ICH Q1B) | 10 days | 25°C | 2.3 | Not significant |

Methods for Quantification in Research Samples (e.g., Mass Spectrometry-based assays in biological matrices for research)

For the quantification of this compound in complex research samples like biological matrices (e.g., plasma, tissue homogenates), a highly sensitive and selective method is required. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. mdpi.com

A typical LC-MS/MS assay for this compound would involve the following steps:

Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. nih.gov For this compound, a common approach would be protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). mdpi.com

Protein Precipitation: Acetonitrile or methanol is added to the plasma sample to precipitate proteins. mdpi.com

Solid-Phase Extraction (SPE): An SPE cartridge with a suitable stationary phase (e.g., C18) would be used to selectively retain and then elute the analyte, providing a cleaner sample for analysis. mdpi.com

Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate this compound from other components in the prepared sample. A C18 reversed-phase column is a likely choice, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol). mdpi.com

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.

Ionization: Electrospray ionization (ESI) in positive mode would be suitable for this compound, as the secondary amine can be readily protonated.

MRM Transitions: Specific precursor ion (the protonated molecule, [M+H]⁺) and product ions (fragments of the molecule) are selected for monitoring.

A hypothetical set of parameters for an LC-MS/MS method for the quantification of this compound is presented in the table below.

| Parameter | Value/Condition |

| Sample Preparation | Protein precipitation with acetonitrile followed by SPE |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion ([M+H]⁺) | m/z 317.16 |

| Product Ion 1 (Quantifier) | m/z 182.10 |

| Product Ion 2 (Qualifier) | m/z 93.06 |

| Internal Standard | Isotopically labeled this compound |

This method would then be validated according to established guidelines to ensure its accuracy, precision, selectivity, and sensitivity for the intended research application.

Future Directions and Research Perspectives on N 4 Anilinophenyl 3 Phenylpropanamide

Exploration of Novel Biological Targets for Anilide Structures

The anilide moiety is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov Future research will likely focus on expanding the therapeutic potential of anilide-containing compounds like N-(4-anilinophenyl)-3-phenylpropanamide by identifying and validating novel biological targets.

Anilines have been identified as important pharmacophores for the modulation of ion channels, which are crucial in pain signaling. acs.org This suggests a promising avenue for investigating this compound and its analogues as potential modulators of novel ion channels implicated in various neurological and cardiovascular diseases. Furthermore, the structural similarities to known enzyme inhibitors, such as those targeting caspases or carbonic anhydrases, open the door to screening against families of enzymes that have not yet been explored in the context of this specific scaffold. researchgate.netnih.gov High-throughput screening campaigns against diverse target classes, including kinases, proteases, and metabolic enzymes, could uncover unexpected biological activities and pave the way for new therapeutic applications.

Table 1: Potential Biological Target Classes for Anilide Scaffolds

| Target Class | Potential Therapeutic Area | Rationale |

|---|---|---|

| Ion Channels | Neuropathic Pain, Cardiac Arrhythmias | Anilines are known pharmacophores for ion channel modulation. acs.org |

| Kinases | Oncology, Inflammatory Diseases | Many approved kinase inhibitors contain amide/anilide functionalities. |

| Proteases (e.g., Caspases) | Apoptosis-related Disorders, Cancer | Some anilide derivatives are known to activate caspases. researchgate.net |

| Histone Deacetylases (HDACs) | Oncology, Neurodegenerative Diseases | The anilide structure can mimic the substrate of zinc-dependent enzymes like HDACs. |

Advancements in Synthetic Strategies for Complex Anilamide Derivatives

The synthesis of anilides has traditionally been straightforward; however, the creation of more complex and structurally diverse derivatives requires the adoption of modern synthetic methodologies. Future work on this compound will benefit from advancements that allow for rapid and efficient generation of analogue libraries for structure-activity relationship (SAR) studies.

Modern synthetic techniques such as microwave-assisted synthesis can significantly accelerate reactions, such as the formation of the core amide bond, reducing reaction times from hours to minutes. nih.gov Furthermore, the use of advanced catalytic systems, including palladium-catalyzed cross-coupling reactions, can enable the late-stage functionalization of the aromatic rings of this compound. researchgate.net This allows for the introduction of a wide variety of substituents to probe specific interactions with biological targets. Strategies like cycloaddition and multi-step sequences can be employed to build more rigid or conformationally constrained analogues, which can lead to improved potency and selectivity. nih.gov These advanced synthetic approaches are crucial for moving beyond simple derivatives and exploring a much richer chemical space around the core scaffold. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more successful. mednexus.orgnih.gov These computational tools are exceptionally well-suited for the design and optimization of compounds like this compound.

Table 2: Application of AI/ML in the Development of Anilamide Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| High-Throughput Virtual Screening | Computationally screening large compound libraries against a target protein. nih.gov | Rapid identification of promising hit compounds. |

| De Novo Drug Design | Generating novel molecules with desired properties using generative models. researchgate.net | Creation of highly optimized and patentable lead candidates. |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles of virtual compounds. springernature.com | Early deselection of compounds likely to fail in later stages. |

Potential for this compound as a Chemical Probe in Biological Research

Beyond its potential as a therapeutic agent, this compound could be developed into a chemical probe to investigate biological pathways and validate new drug targets. rjpbr.com Chemical probes are small molecules designed to selectively interact with a specific protein, enabling researchers to study that protein's function in a cellular or in vivo context. nih.gov

To serve as a chemical probe, the parent compound must exhibit high affinity and selectivity for its target. Once a specific target for this compound is identified, the molecule can be modified by incorporating specific functional groups. For instance, a "warhead" group, such as a chloroacetamide, could be added to enable covalent and irreversible binding to the target protein, allowing for its isolation and identification. escholarship.org Alternatively, a bioorthogonal tag, like an alkyne or azide, could be appended. This tag would allow for the attachment of a fluorescent dye or biotin (B1667282) molecule, enabling visualization of the target protein within the cell or its purification for further study. nih.gov The development of this compound into a selective chemical probe could provide an invaluable tool for dissecting complex biological processes and validating the therapeutic relevance of its molecular target. rjpbr.com

Q & A

What are the recommended synthetic protocols for N-(4-anilinophenyl)-3-phenylpropanamide, and how can reaction parameters be optimized to enhance yield?

Answer:

The synthesis typically involves a multi-step approach, starting with the coupling of 4-anilinophenylamine and 3-phenylpropanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDCl/HOBt) in polar aprotic solvents like DMF or dichloromethane. Critical parameters include:

- Catalyst optimization : Use of 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation.

- Solvent selection : Ethanol or methanol may improve solubility and reduce side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%). For large-scale production, continuous flow synthesis can enhance yield and reduce waste .

Which analytical techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should be observed?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>98%).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 317.4 (C₂₁H₂₀N₂O) .

How can researchers investigate the inhibitory activity of this compound against tyrosine kinases, and what assay conditions are optimal for reproducible results?

Answer:

- Kinase Inhibition Assays :

- Use ADP-Glo™ Kinase Assay to measure residual ATP levels after kinase reaction.

- IC₅₀ Determination : Serial dilutions (0.1–100 µM) of the compound incubated with recombinant kinases (e.g., Bruton’s tyrosine kinase) and substrate peptides. Positive controls (e.g., Ibrutinib) validate assay reliability .

- Buffer Conditions : 10 mM MgCl₂, 1 mM DTT, pH 7.5, to maintain enzyme activity.

- Data Interpretation : Normalize activity to DMSO controls and fit dose-response curves using nonlinear regression .

What computational approaches are employed to model the binding mode of this compound with its putative biological targets, and how are these validated experimentally?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., amide group with kinase backbone) and hydrophobic contacts (phenyl rings with nonpolar residues) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories.

- Experimental Validation :

In studies reporting conflicting bioactivity data for phenylpropanamide analogs, what methodological considerations can reconcile discrepancies?

Answer:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Compound Integrity : Verify purity via HPLC and stability under assay conditions (e.g., DMSO stock precipitation).

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT or CellTiter-Glo) to distinguish target-specific effects from cytotoxicity .

What structural modifications to the phenylpropanamide core have been shown to modulate selectivity towards specific enzyme isoforms, and how are these SAR trends quantified?

Answer:

- Substituent Effects :

- Quantification :

- Selectivity Index (SI) : Ratio of IC₅₀ values against primary vs. secondary targets.

- Free Energy Calculations : MM-PBSA analysis from MD simulations correlates structural changes with binding energy .

What in vitro models are appropriate for evaluating the ADME properties of this compound, and which key parameters should be prioritized?

Answer:

- ADME Profiling :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½).

- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).

- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction (fu > 5% desirable) .

- Key Parameters : Metabolic stability (CYP450 inhibition), aqueous solubility (≥50 µM), and plasma clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.